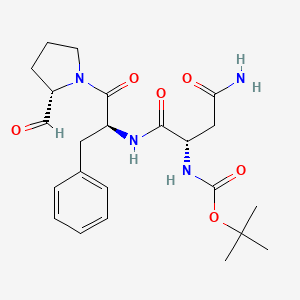

Boc-Asn-Phe-Pro-aldehyde

Description

Contextualization of Peptide Aldehyde Inhibitors in Biochemical Investigations

Peptide aldehydes represent a significant class of reversible covalent inhibitors widely employed in biochemical and pharmacological studies to investigate the function and structure of proteases, particularly serine and cysteine proteases. acs.orguantwerpen.be Their utility stems from the electrophilic nature of the aldehyde functional group, which acts as a "warhead." This warhead mimics the tetrahedral transition state of peptide bond hydrolysis, allowing it to react with the nucleophilic residue (serine or cysteine) in the enzyme's active site. nih.govrsc.org

In the case of serine proteases, the aldehyde forms a stable, yet reversible, hemiacetal adduct with the active-site serine residue. rsc.org For cysteine proteases, a reversible thiohemiacetal is formed with the active-site cysteine. uantwerpen.be This reversible covalent interaction is strong enough to effectively block substrate access and inhibit the enzyme, yet it can dissociate, making these inhibitors valuable tools for studying enzyme kinetics and dynamics without causing permanent inactivation. uantwerpen.be This characteristic distinguishes them from irreversible inhibitors and has made them foundational in the development of therapeutic agents and in probing the substrate specificity of various proteases. acs.orgnih.gov

Overview of Peptide Aldehyde Scaffold Design Principles for Enzyme Modulation

The design of peptide aldehyde inhibitors is a rational process guided by the substrate specificity of the target enzyme. The peptide sequence of the inhibitor is constructed to mimic the natural substrate, ensuring that it is selectively guided to the active site of the intended protease. nih.gov The core components of the scaffold design include:

The Peptide Sequence (P-sites): The amino acid residues of the inhibitor (termed P3, P2, P1, etc., extending from the cleavage site) are chosen to fit into the corresponding specificity pockets (S3, S2, S1) of the enzyme's active site. For instance, prolyl oligopeptidase (POP), a serine protease, specifically cleaves peptide bonds at the C-terminal side of proline residues; therefore, its inhibitors typically feature a proline or a proline analog at the P1 position. acs.orgtandfonline.com Quantitative structure-activity relationship (QSAR) studies have shown that for POP inhibitors, increased hydrophobicity and molecular bulkiness of amino acids at the P2 and P3 positions often lead to increased inhibitory potency. acs.orgtandfonline.comnih.gov

The Electrophilic Warhead: The C-terminal aldehyde group is the crucial reactive element. Its high electrophilicity facilitates the nucleophilic attack by the active-site serine or cysteine, leading to the formation of a covalent bond that inhibits the enzyme. nih.gov

The N-terminal Protecting Group: In synthetic peptide chemistry, an N-terminal protecting group is used to prevent unwanted reactions during the step-by-step synthesis of the peptide chain. The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group used for this purpose. researchgate.net In the final inhibitor molecule, this group can also contribute to the binding interactions within the enzyme's active site, often enhancing hydrophobicity and potency. acs.org

This modular design allows chemists to systematically modify the peptide sequence and other components to optimize potency, selectivity, and pharmacokinetic properties.

Specific Research Significance of Boc-Asn-Phe-Pro-aldehyde within Protease Inhibitor Chemistry

This compound is primarily recognized as an inhibitor of prolyl oligopeptidase (POP; also known as prolyl endopeptidase or PREP), a cytosolic serine protease. researchgate.netnih.gov POP is implicated in the metabolism of proline-containing neuropeptides and hormones in the brain and is a therapeutic target for neurodegenerative and psychiatric disorders. Current time information in Bangalore, IN.nih.gov

The specific structure of this compound is a direct reflection of the design principles for POP inhibitors. The C-terminal Pro-aldehyde targets the P1 pocket, which is characteristic of POP substrates. The Phenylalanine (Phe) at the P2 position and Asparagine (Asn) at the P3 position are consistent with structure-activity relationship studies indicating that POP accommodates large, hydrophobic residues at the P2 site and can tolerate residues like Asn at the P3 position. acs.orgnih.gov

Research has demonstrated the efficacy of this compound in inhibiting intracellular POP activity. researchgate.netnih.gov In one study using an in situ assay in primary rat cortical neurons, the compound displayed significant inhibitory action, confirming its ability to penetrate cells and engage its target. nih.gov This makes it a valuable chemical probe for investigating the intracellular roles of POP, such as its involvement in protein aggregation pathways relevant to diseases like Alzheimer's. researchgate.netresearchgate.net

Table 1: Inhibitory Activity of this compound against Prolyl Oligopeptidase (POP)

| Compound | Target Enzyme | Assay System | IC₅₀ (nM) | Reference |

| This compound | Prolyl Oligopeptidase (POP/PREP) | Intracellular assay in primary rat cortical neurons | 2940 ± 1 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O6/c1-23(2,3)33-22(32)26-17(13-19(24)29)20(30)25-18(12-15-8-5-4-6-9-15)21(31)27-11-7-10-16(27)14-28/h4-6,8-9,14,16-18H,7,10-13H2,1-3H3,(H2,24,29)(H,25,30)(H,26,32)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNODNHSQAVLBN-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Asn Phe Pro Aldehyde and Its Analogues

Retrosynthetic Analysis of the Boc-Asn-Phe-Pro-aldehyde Structure

A retrosynthetic analysis of this compound breaks the molecule down into its constituent building blocks. The primary disconnections are at the three peptide (amide) bonds and the N-terminal protecting group.

Disconnection 1: N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group for the α-amino group of the N-terminal asparagine residue.

Disconnection 2 (Asn-Phe peptide bond): This disconnection yields the dipeptide Phe-Pro-aldehyde and N-terminally protected asparagine (Boc-Asn-OH). The asparagine side chain amide typically requires its own protecting group, such as the trityl (Trt) group, to prevent side reactions during synthesis.

Disconnection 3 (Phe-Pro peptide bond): This leads to the C-terminal Pro-aldehyde and N-terminally protected phenylalanine.

Disconnection 4 (C-terminal Aldehyde): The proline aldehyde itself can be retrosynthetically derived from a more stable precursor. Common synthetic precursors for a C-terminal aldehyde include a corresponding carboxylic acid, ester, Weinreb amide, or a protected aldehyde form like an acetal or thiazolidine. This final transformation is one of the most critical and challenging steps in the synthesis.

This analysis reveals the key starting materials: Boc-Asn(Trt)-OH, Fmoc-Phe-OH, and a suitable proline derivative that allows for the eventual formation of the C-terminal aldehyde. The synthesis typically proceeds in the C-terminal to N-terminal direction. wikipedia.org

Solid-Phase Peptide Synthesis (SPPS) Approaches for the Tripeptide Core

Solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield, is the most common and efficient method for preparing peptide chains. wikipedia.orgmasterorganicchemistry.com The process involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids. iris-biotech.de The key advantage of SPPS is that excess reagents and byproducts are easily removed by simple filtration and washing of the resin, which drives the reactions to completion. iris-biotech.de

For this compound, the synthesis would begin by anchoring a modified proline residue to the solid support, from which the C-terminal aldehyde can be generated upon cleavage. The peptide chain is then elongated by repeated cycles of Nα-deprotection and coupling of the next protected amino acid. du.ac.in

Boc-Protection Strategies in SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy was the original method developed for SPPS. masterorganicchemistry.compeptide.com

Nα-Protection: The α-amino group of each incoming amino acid is temporarily protected with the acid-labile Boc group. wikipedia.org

Deprotection: The Boc group is removed at the start of each coupling cycle using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). wikipedia.orgdu.ac.inpeptide.com This treatment generates a protonated amine (TFA salt), which must be neutralized to the free amine before the next coupling step. peptide.com

Neutralization: Neutralization is commonly achieved with a tertiary base like N,N-diisopropylethylamine (DIEA). peptide.com Alternatively, in situ neutralization protocols can be used where the base is included in the subsequent coupling reaction. peptide.com

Side-Chain Protection: Permanent side-chain protecting groups are chosen to be stable to the repeated TFA treatments but removable at the end of the synthesis. In the Boc/Bzl scheme, these are typically benzyl-based ethers, esters, and carbamates. For the synthesis of this compound, the side chain of asparagine would be protected, often with a trityl (Trt) group. These "permanent" groups are cleaved simultaneously with the peptide from the resin using a very strong acid, such as anhydrous hydrofluoric acid (HF). du.ac.inpeptide.com

The graduated acid lability between the temporary Nα-Boc group and the more robust side-chain protecting groups is the cornerstone of this strategy. du.ac.in

| Step | Reagent/Solvent | Purpose |

| 1. Deprotection | 25-50% TFA in DCM | Removes the N-terminal Boc group |

| 2. Washing | DCM, Isopropanol | Removes excess TFA and byproducts |

| 3. Neutralization | 5-10% DIEA in DCM | Converts the amine TFA salt to the free amine |

| 4. Washing | DCM | Removes excess DIEA |

| 5. Coupling | Boc-amino acid, Coupling Reagent (e.g., DIC/HOBt), Solvent (DMF/DCM) | Forms the new peptide bond |

| 6. Washing | DCM, DMF | Removes excess reagents and byproducts |

A typical cycle for Boc-SPPS.

Coupling Chemistries for Peptide Elongation

The formation of the amide (peptide) bond requires the activation of the carboxylic acid group of the incoming amino acid. wikipedia.org A variety of coupling reagents have been developed to achieve this efficiently and with minimal side reactions, particularly racemization. bachem.comiris-biotech.de

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic activators. bachem.comiris-biotech.de They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To reduce the risk of racemization and other side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or its aza-analogue (HOAt) are almost always used. bachem.comhighfine.com DIC is often preferred in SPPS because its urea byproduct is soluble in common solvents, unlike the byproduct of DCC. peptide.com

Phosphonium and Aminium/Uronium Salts: These reagents, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), have become the preferred choice for many syntheses due to their high reactivity and efficiency. bachem.comiris-biotech.de They generate the active ester in situ and generally lead to faster and more complete couplings with a lower incidence of side reactions compared to carbodiimides alone. bachem.com

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Cost-effective; require additives (e.g., HOBt) to suppress racemization. bachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High activation rate; not prone to forming inactive guanidino byproducts. wikipedia.org |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Highly efficient and popular for SPPS; require a base for activation. bachem.com |

Solution-Phase Synthetic Strategies for this compound

Before the advent of SPPS, all peptide synthesis was conducted in solution, a method now known as liquid-phase peptide synthesis (LPPS). masterorganicchemistry.com While more laborious for long peptides due to the need for purification after each coupling and deprotection step, solution-phase synthesis remains valuable, especially for large-scale industrial production and the synthesis of short peptides or fragments. wikipedia.org

In a solution-phase approach to this compound, the peptide would be built stepwise, typically from the C-terminus to the N-terminus. For example, a protected proline derivative would be coupled with a protected phenylalanine, the product purified, and its N-terminal protecting group removed. This dipeptide would then be coupled with the protected asparagine. The same Boc/Bzl protecting group strategy and coupling reagents used in SPPS are applicable here.

C-Terminal Aldehyde Formation and Protection/Deprotection Methodologies

The generation of a C-terminal aldehyde is a non-trivial synthetic step. Direct synthesis is complicated by the aldehyde's reactivity. Therefore, indirect methods involving the transformation of a stable precursor are typically employed. Several strategies have been successfully applied in both solid-phase and solution-phase synthesis. nih.gov

Reduction of Weinreb Amides: The reduction of a C-terminal N-methoxy-N-methylamide (Weinreb amide) is a widely used and reliable method for producing aldehydes. acs.orgacs.org The Weinreb amide can be attached to a solid support, the peptide chain elongated, and then the amide is reduced using a mild hydride reagent like lithium aluminum hydride (LiAlH₄) to yield the aldehyde upon cleavage. acs.org This method was found to be preferable to other reduction strategies due to better control over the reaction. acs.org

Reduction of Thioesters or Esters: Partial reduction of C-terminal esters, such as phenyl esters, can also yield aldehydes. acs.orgacs.org However, this approach can be difficult to control, with over-reduction to the corresponding primary alcohol being a common side reaction. acs.org

Use of Specialized Linkers: In SPPS, specialized linkers can be used that release the peptide as an aldehyde. The backbone amide linker (BAL) strategy, for instance, anchors the peptide through a backbone amide, leaving the C-terminus free for modification. nih.gov The C-terminal aldehyde can be masked as an acetal on the linker, which is then unmasked during the final acid-mediated cleavage step to generate the free aldehyde. nih.govnih.gov Other approaches involve immobilizing a protected amino aldehyde on a resin as an oxazolidine or thiazolidine. nih.govacs.org

Racemization Control During Aldehyde Synthesis

A significant challenge in peptide synthesis is the preservation of stereochemical integrity. The α-carbon of an amino acid is susceptible to epimerization (racemization) during the carboxyl group activation step required for coupling. bachem.compeptide.com This risk is particularly high for the C-terminal residue when it is being converted into an aldehyde, as many of the synthetic methods involve activation of the carboxyl group or manipulation of adjacent functionalities under conditions that can facilitate proton abstraction from the α-carbon.

Several factors and strategies are crucial for controlling racemization:

Protecting Groups: The use of urethane-based Nα-protecting groups, such as Boc and Fmoc, is known to significantly suppress racemization compared to acyl groups. bachem.com The electronic nature of the urethane linkage reduces the tendency of the activated amino acid to form a racemization-prone oxazolinone intermediate. bachem.com

Coupling Reagents and Additives: The choice of coupling reagent is critical. The addition of auxiliaries like HOBt and HOAt can effectively suppress racemization by forming active esters that react faster with the amine component than they racemize. highfine.compeptide.com

Base and Temperature: The strength and amount of base used during coupling can influence the rate of racemization. bachem.com Weaker bases like N-methylmorpholine (NMM) or sym-collidine are sometimes preferred over the more common DIEA in situations with a high risk of racemization. bachem.com Performing reactions at lower temperatures also helps to minimize epimerization.

Reaction Conditions: The specific conditions for C-terminal modification must be chosen carefully. For example, purification of peptide aldehydes on silica gel has been shown to induce a loss of optical integrity. acs.org Therefore, synthetic routes that yield a product of high purity without the need for chromatography are highly desirable.

Stereochemical Control and Purity Considerations in this compound Synthesis

The synthesis of this compound involves the sequential coupling of amino acids followed by the reduction of the C-terminal proline residue to an aldehyde. Each of these steps presents a risk of epimerization, which can lead to the formation of diastereomeric impurities that are often difficult to separate and can have significantly different biological activities.

Protecting Group Strategy: The use of the tert-butyloxycarbonyl (Boc) protecting group for the N-terminus is a standard practice in peptide synthesis. For the asparagine residue, the side-chain amide is typically protected, for instance with a trityl (Trt) group (Boc-Asn(Trt)-OH), to prevent side reactions during peptide coupling.

Coupling Reactions and Epimerization: The activation of the carboxylic acid of the incoming amino acid is a critical step where racemization can occur, particularly through the formation of an oxazolone intermediate. The choice of coupling reagents is therefore paramount in suppressing this side reaction. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly employed to minimize epimerization. The risk of racemization is generally higher for amino acids with electron-withdrawing groups or those that are sterically hindered. While phenylalanine is not among the most susceptible amino acids to racemization, careful control of coupling conditions, such as temperature and reaction time, is still necessary. Proline, as a secondary amino acid, is less prone to racemization at its own α-carbon during coupling. However, the preceding amino acid (phenylalanine in this case) can be susceptible to epimerization when coupled to proline.

Reduction of the C-terminus: The final step in the synthesis is the stereoselective reduction of the C-terminal prolinol or a proline derivative to the corresponding aldehyde. This transformation must be performed under mild conditions to avoid over-reduction to the alcohol and to prevent epimerization of the newly formed chiral center at the aldehyde carbon, as well as the preceding amino acid residues. Common methods for this reduction include the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures or the oxidation of a corresponding alcohol with a mild oxidizing agent like the Dess-Martin periodinane.

Purity Analysis: High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of the final this compound product. Chiral HPLC, using a chiral stationary phase, is often necessary to separate and quantify any diastereomeric impurities that may have formed due to epimerization at any of the three chiral centers (Asn, Phe, Pro). The acceptable level of purity is dictated by the intended application, with higher purity generally required for in vitro and in vivo biological assays.

Advanced Synthetic Modifications and Analog Generation for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of this compound and to develop analogues with improved potency, selectivity, and pharmacokinetic properties, various synthetic modifications can be introduced.

Incorporation of Non-Canonical Amino Acids

The replacement of one or more of the natural amino acids in the this compound sequence with non-canonical amino acids (ncAAs) can provide valuable insights into the ligand-receptor interactions. nih.gov ncAAs can introduce novel steric, electronic, and conformational properties. sigmaaldrich.com The synthesis of these analogues typically follows the same solid-phase peptide synthesis (SPPS) or solution-phase methodologies, with the appropriately protected nCAA being incorporated at the desired position in the peptide chain. mdpi.comyoutube.com

Table 1: Examples of Non-Canonical Amino Acids and Their Potential Impact

| Non-Canonical Amino Acid | Potential Modification to this compound | Rationale for Incorporation |

| (Z)-α,β-didehydro-phenylalanine (ΔZPhe) | Replacement of Phe | Introduces conformational constraints, potentially leading to higher receptor affinity and selectivity. nih.gov |

| N-methylated amino acids | N-methylation of the amide bond | Increases proteolytic stability and can influence peptide conformation and membrane permeability. |

| Halogenated Phenylalanine (e.g., 4-Fluoro-Phe) | Replacement of Phe | Modulates electronic properties and can enhance binding affinity through halogen bonding. |

| Homophenylalanine | Replacement of Phe | Increases the side chain length, probing the size of the binding pocket. |

Cyclic Peptide Aldehyde Synthesis

Cyclization of the peptide backbone can significantly enhance metabolic stability, receptor affinity, and bioavailability by reducing conformational flexibility. acs.org For a tripeptide aldehyde like this compound, cyclization could be achieved through various strategies, such as head-to-tail cyclization or side-chain to side-chain cyclization. The synthesis of cyclic peptides often involves on-resin or solution-phase macrolactamization. nih.gov

Table 2: Potential Cyclization Strategies for this compound Analogues

| Cyclization Strategy | Description | Key Synthetic Steps |

| Head-to-Tail | The N-terminal amine of Asn is linked to the C-terminal carboxyl group (before reduction to aldehyde). | 1. Synthesis of the linear peptide on a resin. 2. Cleavage from the resin while maintaining side-chain protection. 3. Macrolactamization in solution under high dilution. 4. C-terminal modification to the aldehyde. |

| Side-Chain to Side-Chain | The side chain of Asn is linked to the side chain of another incorporated amino acid (e.g., Lys or Orn). | 1. Incorporation of amino acids with orthogonally protected side chains. 2. On-resin or solution-phase cyclization via amide bond formation between the side chains. 3. Cleavage and C-terminal modification. |

| Side-Chain to Backbone | The side chain of an amino acid is linked to the N- or C-terminus. | 1. Synthesis of the linear peptide. 2. Selective deprotection and intramolecular cyclization. 3. C-terminal modification. |

A study on the synthesis of the chlorofusin cyclic peptide, which contains asparagine, highlights the complexities of stereochemical control during the assembly of such macrocycles. nih.gov

Self-Masked Aldehyde Inhibitor (SMAI) Strategies

Peptide aldehydes are potent inhibitors of certain proteases, but their reactive aldehyde group can lead to off-target effects and metabolic instability. nih.gov The Self-Masked Aldehyde Inhibitor (SMAI) strategy involves designing a molecule where the aldehyde is reversibly masked, often as a hemiacetal or hemithioacetal, and is only unmasked at the target site. nih.govfrontiersin.org This approach can improve the selectivity and pharmacokinetic profile of the inhibitor.

For this compound, an SMAI strategy could involve modifying the proline residue or introducing a neighboring group that can reversibly react with the aldehyde. For example, incorporating a hydroxyl or thiol group in a suitable position on the proline ring or a neighboring amino acid could lead to the formation of a cyclic hemiacetal or hemithioacetal, respectively.

Table 3: Conceptual SMAI Strategies for a Peptide Aldehyde

| Masking Group | Position of Masking Group | Mechanism of Action |

| Hydroxyl Group | P1 side chain (e.g., ortho-tyrosine) | Forms a stable lactol (cyclic hemiacetal) that is in equilibrium with the open-chain aldehyde. The enzyme can catalyze the opening of the lactol to the active aldehyde form. nih.gov |

| Thiol Group | P1 side chain | Forms a cyclic hemithioacetal, which can be more stable than the corresponding hemiacetal. |

| Internal Amine | P2 or P3 side chain | Could potentially form a reversible iminium ion or a cyclic aminal, although this is less common. |

The design of SMAIs requires a careful balance between the stability of the masked form and the rate of unmasking at the target enzyme. nih.gov This strategy has been successfully applied to develop inhibitors for cysteine proteases and has potential applications for serine protease inhibitors as well. nih.govune.edu

Biochemical Interaction Mechanisms of Boc Asn Phe Pro Aldehyde

Reversible Covalent Inhibition Mechanisms of Aldehyde-Based Protease Inhibitors

Peptide aldehydes, including Boc-Asn-Phe-Pro-aldehyde, function as potent enzyme inhibitors through a mechanism known as reversible covalent inhibition. This mode of action is characterized by the formation of a transient covalent bond between the inhibitor and a key catalytic residue within the enzyme's active site. The aldehyde functional group is central to this inhibitory activity, acting as an electrophilic "warhead" that is susceptible to nucleophilic attack.

Unlike irreversible inhibitors that form highly stable bonds and permanently inactivate the enzyme, the covalent adducts formed by aldehyde inhibitors are labile and can dissociate, allowing the enzyme to return to its active state. This reversibility can be advantageous in therapeutic applications, as it may reduce the potential for off-target effects and toxicity associated with permanent enzyme inactivation.

In the case of cysteine proteases, the catalytic activity is dependent on a cysteine residue within the active site. The thiol group (-SH) of this cysteine is a potent nucleophile. When an aldehyde inhibitor such as this compound enters the active site, the catalytic cysteine attacks the electrophilic carbon of the aldehyde group. biosynth.com This nucleophilic attack results in the formation of a tetrahedral intermediate known as a thiohemiacetal. nih.gov

This thiohemiacetal is a covalent adduct that mimics the transition state of the normal enzymatic reaction, thereby blocking the enzyme's catalytic machinery. The stability of this adduct is a key determinant of the inhibitor's potency. The formation of the thiohemiacetal is a reversible process, and the equilibrium between the free enzyme and the enzyme-inhibitor complex can be shifted depending on the concentrations of the substrate and inhibitor.

A similar mechanism of reversible covalent inhibition is observed with serine proteases. In these enzymes, a serine residue, with its hydroxyl group (-OH), serves as the primary nucleophile in the catalytic triad. When a peptide aldehyde inhibitor binds to the active site of a serine protease, the hydroxyl group of the catalytic serine attacks the aldehyde's carbonyl carbon. ox.ac.uk

This interaction leads to the formation of a hemiacetal, a tetrahedral covalent adduct analogous to the thiohemiacetal formed with cysteine proteases. ox.ac.uk This complex effectively obstructs the active site and prevents the enzyme from processing its natural substrates. The formation of the hemiacetal is also a reversible process, allowing for the potential of dynamic regulation of enzyme activity.

Enzymatic Target Spectrum and Specificity Profiling of this compound

The specificity of a peptide aldehyde inhibitor is largely determined by its peptide sequence, which dictates its affinity for the substrate-binding pockets of different proteases. The peptide backbone of this compound allows it to be recognized by proteases that have a preference for its specific amino acid sequence.

Table 1: Inhibitory Activity of Prolinal-Containing Peptide Derivatives against Prolyl Endopeptidase (PREP)

| Compound | Ki (nM) |

| Z-Pro-prolinal | 5 |

| Z-Val-prolinal | - |

| Boc-Pro-prolinal | - |

| Z-Gly-Pro-CH2Cl | - |

| Data sourced from a study on synthetic peptide fragments and their inhibitory effects on prolyl endopeptidase. nih.gov Ki values for Z-Val-prolinal and Boc-Pro-prolinal were reported to be in the nM to µM range. |

The main protease (Mpro) of SARS-CoV is a cysteine protease that plays a crucial role in the replication of the virus. biosynth.com Peptide aldehydes have been extensively investigated as inhibitors of SARS-CoV Mpro. nih.gov The inhibitory mechanism involves the formation of a thiohemiacetal between the aldehyde warhead and the catalytic cysteine (Cys145) in the Mpro active site. nih.gov The peptide portion of the inhibitor interacts with the substrate-binding subsites of the protease, conferring specificity. Although a specific IC50 or Ki value for this compound against SARS-CoV Mpro is not specified in the provided search results, the inhibitory potential of similar peptidyl aldehydes has been established.

Table 2: Inhibitory Activity of Selected Aldehyde Inhibitors against SARS-CoV-2 Mpro

| Compound | IC50 (µM) |

| M-1-3 | 0.08 |

| M-1-6 | 0.08 |

| GC376 | 0.03 |

| Data from a study on constrained α,γ-AA peptide-based aldehydes. |

Cathepsin K is a cysteine protease that is highly expressed in osteoclasts and is a key enzyme in bone resorption. Aldehyde-based inhibitors have been developed to target this protease. The interaction of an aldehyde inhibitor with Cathepsin K is expected to proceed via the formation of a reversible thiohemiacetal with the active site cysteine. The specificity of the interaction would be guided by the peptide sequence of the inhibitor fitting into the substrate-binding cleft of Cathepsin K. While direct inhibitory data for this compound against Cathepsin K is not available in the search results, the general class of peptide aldehydes has shown significant inhibitory activity.

Table 3: Inhibitory Activity of α-Amino Aldehyde Derivatives against Cathepsin K

| Compound Derivative | IC50 Range |

| P1 Substituted α-Amino Aldehydes | 15 nM to 52 µM |

| Data from a study on the exploration of the P1 structure-activity relationship of aldehyde Cathepsin K inhibitors. |

Specificity against Other Protease Families (e.g., Caspases, Calpains, Papain-like Cysteine Proteases)

Peptide aldehydes as a class of inhibitors can exhibit cross-reactivity with various protease families. While specific inhibitory data for this compound against caspases, calpains, and papain-like cysteine proteases is not extensively detailed in publicly available literature, general principles of protease inhibition by similar compounds offer some insights.

Studies on other peptide aldehydes, particularly those designed as caspase inhibitors, have demonstrated that they can inhibit other cysteine proteases, such as cathepsins and papain. researchgate.netnih.gov This cross-reactivity is often attributed to the conserved catalytic mechanism involving a cysteine residue in the active site of these proteases. The aldehyde functional group is an electrophilic warhead that can be attacked by the catalytic cysteine, forming a reversible covalent hemithioacetal adduct.

The specificity of a peptide aldehyde inhibitor is largely determined by the peptide sequence, which directs the inhibitor to the active site of a particular protease. However, if the peptide sequence is recognized by multiple proteases, inhibition across different families can occur. For instance, some caspase-specific peptide inhibitors have been shown to inhibit various cathepsins. researchgate.netnih.gov It has been noted in broader studies that inhibition by peptide aldehydes against certain proteases like legumain and some cathepsins may not always be highly potent. researchgate.netnih.gov Without direct experimental data for this compound, its precise selectivity profile against caspases, calpains, and papain-like cysteine proteases remains to be definitively established.

Kinetic Characterization of Enzyme-Inhibitor Interactions

The kinetic characterization of an enzyme inhibitor is crucial for understanding its potency and mechanism of action. This involves determining inhibition constants and the rates of binding and dissociation.

Determination of Inhibition Constants (K_i, IC_50)

Inhibition constants, such as K_i and IC_50, are quantitative measures of an inhibitor's potency. The IC_50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The K_i value is a more fundamental measure of the binding affinity of the inhibitor to the enzyme.

Currently, specific K_i and IC_50 values for the interaction of this compound with its target proteases are not available in the reviewed literature. The determination of these constants would require dedicated enzymatic assays.

| Target Enzyme | Inhibitor | IC_50 (nM) | K_i (nM) |

| Protease X | This compound | Data not available | Data not available |

| Protease Y | This compound | Data not available | Data not available |

| Protease Z | This compound | Data not available | Data not available |

On-Rates and Off-Rates of Binding (Reversibility)

The on-rate (k_on) and off-rate (k_off) of an inhibitor describe the kinetics of its binding to and dissociation from an enzyme. These rates determine the residence time of the inhibitor on the enzyme and whether the inhibition is rapidly reversible or slow-binding. Peptide aldehydes typically act as reversible covalent inhibitors, forming a hemithioacetal with the catalytic cysteine of the protease.

The specific on-rates and off-rates for the binding of this compound have not been reported. Such studies would provide deeper insight into the dynamics of the enzyme-inhibitor interaction and the duration of the inhibitory effect.

Conformational Changes Induced by this compound Binding to Enzymes

The binding of an inhibitor to the active site of an enzyme can induce conformational changes in the enzyme's structure. These changes can range from subtle rearrangements of active site residues to more significant global changes in the protein's fold. Such conformational adjustments can be crucial for the stabilization of the enzyme-inhibitor complex and can play a role in the mechanism of inhibition.

There is currently no specific structural data, such as X-ray crystallography or NMR spectroscopy studies, that describe the conformational changes induced in a target enzyme upon binding of this compound. Elucidating these changes would be valuable for understanding the structural basis of its inhibitory activity and for the rational design of more potent and selective inhibitors.

Role of P1-P3 Residues in Specificity and Potency within the this compound Scaffold

The specificity and potency of peptide-based inhibitors are largely dictated by the amino acid residues at the P1, P2, and P3 positions (following the Schechter and Berger nomenclature), which interact with the corresponding S1, S2, and S3 subsites of the protease active site.

In the case of this compound:

Proline (Pro) at P1: The P1 residue is a primary determinant of specificity, as it binds in the S1 subsite of the protease, which is often a well-defined pocket. The choice of proline at this position suggests a specificity for proteases that can accommodate its cyclic structure in their S1 pocket.

Phenylalanine (Phe) at P2: The P2 residue interacts with the S2 subsite. The bulky, hydrophobic side chain of phenylalanine often contributes significantly to binding affinity through hydrophobic interactions. The S2 pocket of many proteases is a key determinant of substrate and inhibitor specificity.

Asparagine (Asn) at P3: The P3 residue interacts with the S3 subsite of the protease. The nature of the amino acid at this position can influence both binding affinity and selectivity.

While the general importance of P1-P3 residues is well-established for protease inhibitors, specific structure-activity relationship (SAR) studies on the this compound scaffold, where the Asn, Phe, and Pro residues are systematically varied, have not been found in the reviewed literature. Such studies would be instrumental in optimizing the potency and selectivity of this inhibitor scaffold.

Structural Biology of Boc Asn Phe Pro Aldehyde Enzyme Complexes

Crystallographic Studies of Boc-Asn-Phe-Pro-aldehyde Bound to Target Enzymes

X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of an inhibitor bound within an enzyme's active site at atomic resolution. For a peptide aldehyde inhibitor like this compound complexed with a cysteine or serine protease, a crystal structure would provide definitive evidence of the covalent bond formation between the inhibitor's aldehyde carbon and the active site nucleophile (Cys or Ser). nih.govacs.org

Studies on similar peptide aldehyde inhibitors, such as Ac-VDVAD-CHO bound to caspases, reveal that the aldehyde reacts with the catalytic cysteine to form a thiohemiacetal adduct. acs.org The resulting structure provides a snapshot of the key interactions that confer potency and specificity. The inhibitor typically adopts a β-strand conformation, forming an anti-parallel β-sheet with the enzyme's backbone, stabilized by hydrogen bonds. mdpi.com The individual amino acid side chains of the inhibitor occupy specific subsites (S1, S2, S3, etc.) of the enzyme, and the crystal structure allows for a detailed analysis of these interactions. For example, in a complex of the SARS-CoV main protease with a peptide aldehyde, the inhibitor's residues were observed making specific contacts within the S1 and S2 pockets, defining the enzyme's substrate specificity. nih.gov

Table 1: Representative Crystallographic Data for an Analogous Peptide Aldehyde-Protease Complex This table presents data for the Ac-VDVAD-CHO inhibitor in complex with Caspase-3 as an illustrative example.

| Parameter | Value |

| PDB ID | 2H65 |

| Target Enzyme | Human Caspase-3 |

| Inhibitor | Ac-Val-Asp-Val-Ala-Asp-aldehyde (Ac-VDVAD-CHO) |

| Resolution | 2.50 Å |

| Key Finding | Covalent thiohemiacetal bond formation between the inhibitor's aldehyde and the active site Cys163. acs.org |

| Binding Site | The inhibitor peptide occupies the S1-S5 substrate-binding pockets, forming extensive hydrogen bonds and hydrophobic contacts. acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Binding Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a vital tool for studying the structure and dynamics of enzyme-inhibitor complexes in solution, providing information that is complementary to static crystal structures. uzh.ch Protein-based NMR methods, such as chemical shift perturbation (CSP) mapping, are used to identify the binding site on the enzyme. acs.org Upon addition of an inhibitor like this compound, changes in the chemical shifts of specific amino acid residues in the enzyme indicate their involvement in the binding interface.

Ligand-based NMR techniques can reveal the conformation of the inhibitor when it is bound to the enzyme. The transfer Nuclear Overhauser Effect (trNOE) is particularly useful for determining the bound conformation of weakly interacting ligands. For tightly bound inhibitors, isotope labeling (e.g., with ¹³C or ¹⁵N) of the inhibitor or the protein is often necessary to resolve structural details. acs.org Such studies can confirm the formation of the covalent adduct in solution and provide insights into the flexibility of the inhibitor within the active site.

Detailed Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions in Enzyme Binding Pockets

The specificity and affinity of this compound for its target enzyme are dictated by a network of non-covalent interactions between its constituent residues and the enzyme's binding pockets.

Hydrogen Bonding: The asparagine (Asn) residue at the P3 position has a side chain containing a primary amide group, which can act as both a hydrogen bond donor and acceptor. arizona.edu This allows it to form multiple, specific hydrogen bonds with residues lining the S3 subsite of the target protease, significantly contributing to binding affinity. nih.govfrontiersin.org The peptide backbone of the inhibitor also forms crucial hydrogen bonds with the enzyme backbone, often creating a stable β-sheet interaction. mdpi.com

Hydrophobic Interactions: The phenylalanine (Phe) residue at the P2 position features a bulky, aromatic benzyl (B1604629) side chain. This side chain is strongly hydrophobic and is expected to bind in a corresponding hydrophobic S2 pocket on the enzyme surface. russelllab.org This interaction is often stabilized by van der Waals forces and can involve π-π stacking if the S2 pocket contains aromatic residues like tyrosine or tryptophan. mdpi.com These hydrophobic interactions are a major driving force for binding and are critical for inhibitor potency.

Conformational Role of Proline: The proline (Pro) residue at the P1 position is unique among amino acids as its side chain forms a cyclic structure with the backbone amine. This severely restricts the conformational flexibility of the peptide backbone at this position. This pre-organization can be entropically favorable for binding, as it reduces the conformational penalty paid upon complex formation. The specific shape of the pyrrolidine (B122466) ring is critical for fitting into the S1 subsite of proteases that recognize proline at this position.

Table 2: Summary of Expected Molecular Interactions for this compound

| Inhibitor Residue | Position | Primary Interaction Type | Potential Interacting Enzyme Residues |

| Asn | P3 | Hydrogen Bonding | Polar/charged residues (e.g., Gln, Asp, Ser) |

| Phe | P2 | Hydrophobic, π-stacking | Aromatic/aliphatic residues (e.g., Phe, Tyr, Leu, Val) |

| Pro | P1 | Shape complementarity, van der Waals | Residues forming a constrained S1 pocket |

| Aldehyde | Warhead | Covalent (Thiohemiacetal) | Catalytic Cysteine or Serine |

Conformational Dynamics of the Inhibitor in Bound States

Enzyme-inhibitor interactions are not static; they are dynamic processes involving conformational changes in both the enzyme and the inhibitor. The binding of an inhibitor can occur via one of two primary mechanisms: "induced fit," where the initial binding event triggers a conformational change in the enzyme to achieve tight binding, or "conformational selection," where the inhibitor binds to a pre-existing, favorable conformation within the enzyme's natural dynamic ensemble. pnas.org

Applications of Boc Asn Phe Pro Aldehyde As a Biochemical Research Tool

Utilization in Protease Activity Assays and Screening Platforms

The reactive aldehyde "warhead" of Boc-Asn-Phe-Pro-aldehyde makes it an effective component in assays designed to measure protease activity and screen for new inhibitors. nih.gov In these platforms, the compound can act as a known inhibitor control or as a scaffold for developing new assay reagents. Protease activity is often monitored by the cleavage of a fluorogenic or chromogenic substrate. The addition of an inhibitor like this compound leads to a dose-dependent decrease in signal, allowing for the quantification of its inhibitory potency, typically expressed as an IC50 or Ki value.

For instance, studies on similar peptide aldehydes targeting the SARS-coronavirus main protease (SARS-CoV Mpro), a cysteine protease, have demonstrated their utility in inhibition assays. nih.gov These aldehydes form a thiohemiacetal with the catalytic cysteine in the enzyme's active site, effectively blocking its function. nih.gov The binding is reversible yet strong enough to allow for accurate measurement of inhibition constants. nih.gov This principle is broadly applicable for screening large compound libraries to identify novel protease inhibitors. By competing with the substrate, these aldehydes provide a clear and measurable endpoint for enzyme activity.

Furthermore, the selectivity of such peptide inhibitors can be evaluated by testing them against a panel of different proteases. For example, a peptide-linked fluorophore designed for the 3C Protease of Foot and Mouth Disease Virus (FMDV) was shown to be selectively cleaved by its target enzyme but not by other common proteases like chymotrypsin, thrombin, and trypsin, demonstrating the potential for developing highly specific assay tools. nih.gov

| Inhibitor Compound | Target Protease | Inhibition Constant (Ki) |

| Ac-ESTLQ-H | SARS-CoV Mpro | 3.57 ± 0.28 µM |

| Ac-NSFSQ-H | SARS-CoV Mpro | 4.39 ± 0.40 µM |

| Ac-DSFDQ-H | SARS-CoV Mpro | 1.83 ± 0.16 µM |

| Ac-NSTSQ-H | SARS-CoV Mpro | 1.85 ± 0.13 µM |

| Cm-FF-H | SARS-CoV Mpro | 2.24 ± 0.58 µM |

Table 1: Inhibition constants (Ki) for various peptide aldehyde inhibitors against SARS-CoV Main Protease. The data illustrates the potency of the aldehyde functional group in inhibiting cysteine proteases. nih.gov

Application in Functional Proteomics for Enzyme Target Identification

Functional proteomics aims to characterize protein activity on a global scale within complex biological samples. researchgate.net this compound can be adapted for use in chemistry-based functional proteomics, particularly in activity-based protein profiling (ABPP), to identify the specific enzyme targets of small molecules. researchgate.net ABPP utilizes chemical probes that covalently label the active sites of enzymes, allowing for their detection and identification within a proteome. nih.gov

An inhibitor like this compound can be used in a competitive ABPP format. researchgate.net In this approach, a complex biological sample (e.g., a cell lysate) is pre-incubated with the inhibitor before being treated with a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes. If this compound binds to a specific protease, it will block the subsequent labeling of that enzyme by the ABP. The protein targets can then be identified by comparing the protein labeling profiles of the treated and untreated samples using techniques like gel electrophoresis and mass spectrometry. researchgate.net A reduction or absence of a signal in the treated sample indicates that the protein is a target of the inhibitor. researchgate.net This method is crucial for target deconvolution, the process of identifying the specific proteins to which a bioactive compound binds to exert its effects. researchgate.net

Development of Affinity Probes and Chemical Biology Tools

The peptide scaffold of this compound is well-suited for the development of more complex chemical biology tools, such as affinity-based probes. nih.govfrontiersin.org These probes are essential for isolating and identifying binding partners of small molecules from complex mixtures. A fully functional chemical probe typically contains three key elements: a ligand for selective binding (the peptide sequence), a reactive group for covalent modification (the aldehyde), and a reporter group for detection or purification. frontiersin.org

To convert this compound into an affinity probe, its structure would be modified to include a reporter tag, such as:

A biotin tag: For affinity purification of the target protease using streptavidin-coated beads.

A fluorophore (e.g., rhodamine, fluorescein): For direct visualization of the target enzyme in gels or via fluorescence microscopy.

An alkyne or azide group: For bioorthogonal ligation to a reporter tag via "click chemistry."

These modified probes enable pull-down experiments where the probe-bound enzyme is isolated from a cell lysate and subsequently identified by mass spectrometry, providing direct evidence of a drug-target interaction. nih.gov

Use in Cellular Pathway Dissection and Mechanistic Studies (in vitro/ex vivo)

Peptide aldehydes are instrumental in dissecting the mechanisms of enzyme inhibition and their downstream effects on cellular pathways. High-resolution structural techniques, such as X-ray crystallography, can be used to visualize the precise interactions between a peptide aldehyde inhibitor and the active site of its target protease. nih.gov

For example, crystallographic studies of viral proteases in complex with peptide aldehydes have revealed that the inhibitor's aldehyde group forms a covalent thiohemiacetal bond with the catalytic cysteine residue. nih.gov These studies also provide detailed information on how the different amino acid residues of the inhibitor fit into the substrate-binding pockets (S1, S2, etc.) of the enzyme. nih.gov This level of mechanistic detail is invaluable for understanding the basis of enzyme specificity and for designing next-generation inhibitors with improved potency and selectivity. By inhibiting a specific protease in vitro (using purified enzymes) or ex vivo (using cell or tissue extracts), researchers can study the direct consequences of that enzyme's inactivation, helping to map its role within a larger signaling or metabolic pathway.

Establishment of Cell-Based Models for Enzyme Inhibition Research

To study the effects of protease inhibition in a more biologically relevant context, researchers establish cell-based models. This compound, or more advanced, cell-permeable derivatives, can be applied directly to living cells to inhibit target proteases in situ. The development of cell-permeable fluorescent probes, for instance, allows for the visualization and tracking of enzyme activity directly within living cells and even in whole organisms. nih.gov

In such a model, cells might be engineered to overexpress a specific protease or may be derived from a disease state where a protease is known to be dysregulated. By treating these cells with the inhibitor, researchers can observe the downstream cellular consequences, such as:

Changes in cell morphology or viability.

Inhibition of a specific cellular process (e.g., viral replication).

Alterations in the cleavage of downstream protein substrates.

These cell-based assays are critical for validating the biological function of a target enzyme and for assessing the cellular efficacy of an inhibitor before moving into more complex model systems.

Role in Understanding Protease-Related Biological Processes

Proteases are essential enzymes that regulate a vast array of biological processes, including cell signaling, protein turnover, immunity, and apoptosis. nih.gov Dysregulation of protease activity is linked to numerous diseases, such as cancer, neurodegenerative disorders, and viral infections. nih.gov Inhibitors like this compound serve as critical research tools to probe the specific roles of proteases in these processes.

By selectively blocking the activity of a particular protease, researchers can elucidate its function. For example, inhibiting viral proteases like the SARS-CoV Mpro or FMDV 3C protease with peptide aldehydes has been central to understanding their indispensable role in the viral life cycle. nih.govnih.gov These enzymes are required to cleave the viral polyprotein into functional individual proteins; inhibiting them halts viral replication. Therefore, using these inhibitors allows scientists to study the intricacies of host-pathogen interactions and the mechanisms of viral propagation. This knowledge is fundamental not only for basic science but also for identifying and validating new therapeutic targets for various diseases. nih.gov

Computational and Theoretical Studies on Boc Asn Phe Pro Aldehyde

Molecular Docking and Scoring Approaches for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Boc-Asn-Phe-Pro-aldehyde, docking studies are instrumental in identifying potential protein targets and elucidating the binding mode of the inhibitor.

Given that peptide aldehydes are known to target proteases, a virtual screening campaign could be performed by docking this compound against a library of known protease structures. The docking process involves sampling a vast number of possible conformations and orientations of the peptide aldehyde within the active site of each protease. These poses are then evaluated using a scoring function, which estimates the binding affinity.

A crucial aspect of docking peptide aldehydes is the consideration of the covalent bond formation with the catalytic residue of the protease. Specialized covalent docking protocols are employed for this purpose. These algorithms position the aldehyde group in proximity to the nucleophilic residue (e.g., the sulfur atom of a cysteine or the oxygen atom of a serine) and then model the formation of a hemiacetal or hemithioacetal adduct.

The results of a hypothetical docking study of this compound against a panel of cysteine proteases are presented in Table 1. The docking scores, typically expressed in kcal/mol, represent the predicted binding energy, with lower values indicating a more favorable interaction.

Table 1: Hypothetical Molecular Docking Scores of this compound with Various Cysteine Proteases

| Protease Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Cathepsin K | 1ATK | -8.5 | Cys25, His162, Gln19 |

| Cathepsin B | 1HGN | -7.9 | Cys29, His199, Trp191 |

| Cruzain | 1F2A | -8.2 | Cys25, His159, Leu67 |

| Papain | 9PAP | -7.5 | Cys25, His159, Trp177 |

These predicted binding energies can then be used to rank potential targets for experimental validation. Good correlations between predicted binding free energies and experimental inhibitory activities suggest that the identified binding conformations are reliable. nih.gov

Molecular Dynamics Simulations of Inhibitor-Enzyme Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between an inhibitor and its target enzyme, offering insights that are not available from static docking poses. For the this compound-enzyme complex, MD simulations can be used to assess the stability of the binding mode, characterize the flexibility of the complex, and identify key intermolecular interactions. nih.govfigshare.com

An MD simulation would typically start with the docked structure of the covalently bound this compound in the active site of a target protease. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom in the system over time by integrating Newton's laws of motion.

Analysis of the MD trajectories can reveal:

Root Mean Square Deviation (RMSD): The stability of the inhibitor's binding pose can be assessed by monitoring the RMSD of its heavy atoms over the course of the simulation. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): This analysis highlights the flexibility of different regions of the protein and the inhibitor. It can reveal which parts of the inhibitor are rigidly bound and which have more conformational freedom.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the inhibitor and the enzyme throughout the simulation can be quantified, identifying the most stable and important interactions.

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy from the MD snapshots, providing a more accurate prediction of binding affinity than docking scores alone.

The dynamic stability of the binding between identified compounds and their target protease can be characterized by MD simulations. figshare.com

Quantum Chemical Calculations of Aldehyde Reactivity and Binding Energetics

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure and reactivity of molecules. For this compound, QC methods can be employed to investigate the intrinsic reactivity of the aldehyde group and the energetics of its interaction with the target enzyme.

Density Functional Theory (DFT) is a popular QC method for studying chemical reactivity. nih.gov Calculations on this compound can determine properties such as:

Partial Atomic Charges: The charge distribution on the atoms of the aldehyde group can be calculated to quantify its electrophilicity. A more positive charge on the carbonyl carbon indicates a higher reactivity towards nucleophilic attack.

Frontier Molecular Orbitals: The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. For the reaction with a nucleophile, the interaction between the HOMO of the nucleophile and the LUMO of the aldehyde is key.

Reaction Energy Profiles: QC calculations can be used to map the entire energy landscape of the covalent bond formation between the aldehyde and the enzyme's nucleophilic residue. This involves identifying the transition state and calculating the activation energy barrier, which provides a quantitative measure of the reaction rate.

The combination of experiments and density functional theory (DFT) calculations can indicate the role different N-acyl groups play in the reaction activity. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Modeling based on this compound Analogues

Structure-Activity Relationship (SAR) modeling aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, SAR studies would involve synthesizing and testing a library of analogues with modifications at different positions of the peptide. nih.govnih.gov

For instance, analogues could be created by:

Modifying the P1 position (Pro): Replacing proline with other cyclic or acyclic amino acids to probe the requirements of the S1 pocket of the target protease.

Modifying the P2 position (Phe): Substituting phenylalanine with other aromatic or aliphatic residues to understand the importance of hydrophobicity and aromaticity in the S2 pocket.

Modifying the P3 position (Asn): Altering the asparagine residue to explore interactions in the S3 pocket.

Modifying the Boc protecting group: Replacing the tert-butyloxycarbonyl group with other N-terminal capping groups to investigate their influence on binding and cell permeability.

The inhibitory activities of these analogues would then be determined experimentally. This data can be used to build a Quantitative Structure-Activity Relationship (QSAR) model. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they relate the 3D properties of the molecules (steric and electrostatic fields) to their biological activity. nih.gov

A successful QSAR model can provide valuable insights into the key structural features required for high inhibitory potency and can be used to predict the activity of novel, unsynthesized analogues, thereby guiding further optimization efforts.

De Novo Design Principles Informed by this compound Scaffold

De novo design involves the creation of novel molecules from scratch, often with the aid of computational tools. The structural information obtained from studies on this compound can serve as a foundation for the de novo design of new protease inhibitors. researchgate.netnih.govyoutube.com

The Boc-Asn-Phe-Pro peptide scaffold provides a starting point, and computational methods can be used to explore new chemical entities that retain the key binding interactions while possessing improved properties such as higher affinity, greater selectivity, or better pharmacokinetic profiles.

Principles for de novo design based on the this compound scaffold include:

Scaffold Hopping: Replacing the peptide backbone with a non-peptidic scaffold that maintains the correct spatial orientation of the key interacting side chains. This can lead to inhibitors with improved oral bioavailability and metabolic stability.

Fragment-Based Growth: Using the individual amino acid fragments (or their mimics) that show favorable interactions in the different sub-pockets of the protease and computationally linking them together to create novel inhibitors.

Optimization of the Warhead: While the aldehyde is an effective warhead, de novo design can explore alternative electrophilic groups that might form more stable covalent bonds or exhibit different reversible kinetics.

The design process can be supported by computational tools that can generate and evaluate millions of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Analytical Methodologies for Studying Boc Asn Phe Pro Aldehyde in Research

Spectroscopic Techniques for Characterizing Inhibitor-Enzyme Interactions (e.g., Fluorescence, Circular Dichroism)

Spectroscopic methods are indispensable for probing the binding of inhibitors to enzymes and the consequent structural changes.

Fluorescence Spectroscopy: This technique is highly sensitive to changes in the local environment of fluorescent amino acids (tryptophan, tyrosine, phenylalanine) within a protein. The binding of an inhibitor like Boc-Asn-Phe-Pro-aldehyde to an enzyme can quench the intrinsic fluorescence of the protein's aromatic residues. This quenching can be monitored to determine binding affinity (dissociation constant, Kd) and stoichiometry. While the phenylalanine residue in the inhibitor itself is weakly fluorescent, its primary role in this context is its contribution to the binding interaction that perturbs the enzyme's own fluorophores.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for examining the secondary and tertiary structure of proteins. nih.govnih.gov In the far-UV region (180-240 nm), CD spectra provide information on the protein's backbone conformation, revealing the content of α-helices, β-sheets, and random coils. nih.gov Upon binding of this compound, changes in the far-UV CD spectrum can indicate that the inhibitor induces a conformational change in the enzyme's secondary structure. nih.gov The near-UV CD spectrum (260-320 nm) is sensitive to the environment of aromatic amino acid side chains and can provide insights into alterations in the protein's tertiary structure upon ligand binding. nih.gov

Below is a table representing hypothetical data from a CD spectroscopy experiment monitoring the interaction between an enzyme and this compound.

| Molar Ratio (Inhibitor:Enzyme) | Mean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹) | Inferred Change in α-helical Content |

| 0:1 | -8500 | Baseline |

| 1:1 | -8250 | -2.9% |

| 5:1 | -7800 | -8.2% |

| 10:1 | -7500 | -11.8% |

Mass Spectrometry-Based Approaches for Complex Analysis and Product Characterization

Mass spectrometry (MS) is a cornerstone technique for the analysis of peptides and their interactions. It offers high sensitivity and specificity for determining molecular weights and characterizing structures.

In the context of this compound, MS can be used to:

Confirm Molecular Identity: Verify the exact mass of the synthesized peptide aldehyde, ensuring its purity and correct composition.

Analyze Inhibitor-Enzyme Complexes: Under non-denaturing conditions (native MS), it is possible to observe the intact, non-covalent complex between the target enzyme and the inhibitor, confirming the binding stoichiometry.

Characterize Covalent Adducts: If the aldehyde moiety of the inhibitor forms a covalent bond with a nucleophilic residue (e.g., serine or cysteine) in the enzyme's active site, MS can identify this modification. By digesting the inhibited enzyme and analyzing the resulting peptides (peptide mass fingerprinting), the exact site of modification can be pinpointed.

Identify Degradation Products: MS can be used to identify and characterize potential degradation products of the inhibitor in a biological matrix. Common fragmentation patterns for amino acids like Asparagine (Asn) include losses of the C-terminal carboxy group and ammonia from the side chain. nih.gov

Chromatographic Separations in Biochemical Studies (e.g., HPLC for Purity and Reaction Monitoring)

High-Performance Liquid Chromatography (HPLC) is an essential tool for the purification and analysis of peptides like this compound. nih.gov

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of a synthesized peptide inhibitor. The sample is analyzed on a C18 column, and the percentage purity is calculated from the relative peak area of the main compound compared to any impurities.

Reaction Monitoring: HPLC can be used to monitor the progress of enzymatic reactions in the presence of the inhibitor. By taking samples at various time points, quenching the reaction, and analyzing the mixture by HPLC, one can quantify the decrease in substrate and the increase in product. This allows for the calculation of inhibition kinetics (e.g., Ki). The high sensitivity of HPLC is often enhanced by derivatizing amino acids with fluorescent tags. researchgate.net

The following table shows typical data from an RP-HPLC purity analysis of a this compound sample.

| Retention Time (min) | Peak Area | % Area | Identity |

| 3.2 | 15,800 | 0.4 | Solvent/Impurity |

| 15.7 | 3,895,000 | 98.9 | This compound |

| 16.5 | 27,600 | 0.7 | Impurity |

NMR Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For a peptide like this compound, NMR can provide detailed insights into its conformation, which is critical for its binding to a target enzyme.

Structural Elucidation: 1D NMR (¹H and ¹³C) is used to confirm the basic structure of the molecule, ensuring all expected chemical groups are present.

Conformational Analysis: 2D NMR techniques, such as COSY, TOCSY, and NOESY, are employed to assign all proton resonances and to detect protons that are close to each other in space. The Nuclear Overhauser Effect (NOE) data from NOESY experiments are particularly crucial, as they provide distance restraints that are used to calculate the three-dimensional structure of the peptide in solution. Studies on similar peptides containing proline and phenylalanine have used NMR to identify specific structural features like γ-turns. nih.gov The conformation of the five-membered pyrrolidine (B122466) ring of the proline residue can also be determined. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) Development for Research Applications (if applicable)

An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunoassay used for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. The development of an ELISA for this compound itself is not a standard application, as small molecules are typically not immunogenic enough to generate the required specific antibodies.

However, an ELISA could be developed for research applications under specific circumstances. For example, if this compound forms a stable, covalent adduct with its target enzyme, this modified protein could be used as an antigen to generate antibodies that specifically recognize the inhibitor-protein complex. nih.gov Such an assay could then be used to detect the presence of the inhibited enzyme in complex biological samples, serving as a biomarker for the inhibitor's activity. This remains a potential, rather than a common, application for this type of compound.

Future Directions and Emerging Research Avenues for Boc Asn Phe Pro Aldehyde

Development of Next-Generation Peptide Aldehyde Inhibitors

The development of next-generation peptide aldehyde inhibitors derived from the Boc-Asn-Phe-Pro-aldehyde scaffold is a key area of ongoing research. The primary goals are to improve potency, selectivity, and metabolic stability. Current research indicates that modifications at various positions of the peptide backbone can significantly impact inhibitor efficacy. For instance, structure-activity relationship (SAR) studies on similar peptide aldehydes have shown that bulky, hydrophobic residues at the P3 position can dramatically increase inhibitory potency against certain proteases. nih.gov

One promising approach is the introduction of macrocycles to the peptide structure. Macrocyclization can pre-organize the inhibitor into a bioactive conformation, thereby increasing its affinity for the target protease and enhancing selectivity over other enzymes. nih.gov For example, macrocyclic peptide aldehydes have demonstrated a significant increase in inhibitory potency and selectivity for the 20S proteasome compared to their linear counterparts. nih.gov

Future efforts will likely focus on a systematic exploration of non-natural amino acids and various protecting groups to fine-tune the inhibitor's properties. The aim is to create derivatives with optimized interactions within the protease's active site, leading to enhanced therapeutic potential in research models.

Table 1: Comparison of Linear and Macrocyclic Peptide Aldehyde Inhibitors

| Inhibitor Type | Key Characteristics | Advantages | Reference |

|---|---|---|---|

| Linear Peptide Aldehydes (e.g., MG-132) | Flexible peptide backbone | Broad-spectrum activity, ease of synthesis | nih.gov |

| Macrocyclic Peptide Aldehydes | Conformationally constrained backbone | Increased potency, enhanced selectivity, improved stability | nih.gov |

Integration with Advanced Biological Imaging Techniques for Research

To better understand the mechanism of action and cellular localization of this compound and its derivatives, researchers are integrating them with advanced biological imaging techniques. This involves the covalent attachment of reporter molecules, such as fluorescent dyes, to the peptide inhibitor without compromising its activity. sb-peptide.com These labeled inhibitors can then be used to visualize the distribution and activity of target proteases within cells and tissues. frontiersin.org

Several strategies for fluorescently labeling peptides are available, including the use of common dyes like fluorescein (B123965) (FAM), tetramethylrhodamine (B1193902) (TAMRA), and cyanine (B1664457) dyes (e.g., Cy3, Cy5). sb-peptide.com The choice of fluorophore and the site of attachment on the peptide are critical to maintain the inhibitor's binding affinity and specificity. researchgate.net

Activity-based probes (ABPs) represent another sophisticated imaging approach. frontiersin.orgnih.gov ABPs are designed to bind covalently and irreversibly to the active form of an enzyme, providing a direct measure of its activity. nih.gov Developing an ABP based on the this compound scaffold would enable researchers to specifically track the active population of its target proteases in complex biological systems. nih.govacs.org

Table 2: Common Fluorescent Dyes for Peptide Labeling

| Dye | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Features | Reference |

|---|---|---|---|---|

| FAM (Carboxyfluorescein) | ~495 | ~517 | Commonly used, compatible with most fluorescence detection equipment. | sb-peptide.com |

| TAMRA (Tetramethylrhodamine) | ~552 | ~578 | Used for bioconjugates in immunochemistry and cellular imaging. | sb-peptide.com |

| Cy3 | ~550 | ~570 | Common cyanine dye for various fluorescence detection techniques. | sb-peptide.com |

| Cy5 | ~650 | ~670 | Common cyanine dye with emission in the far-red spectrum. | sb-peptide.com |

Expansion into Novel Protease Targets and Pre-clinical Disease Models (non-human, non-clinical)

While the primary targets of this compound and similar peptide aldehydes are well-characterized, there is significant potential for their application against novel protease targets implicated in a range of diseases. For example, cysteine proteases are known drug targets for various infectious diseases. nih.govnih.gov The development of "self-masked" aldehyde inhibitors (SMAIs) has shown promise in targeting cysteine proteases from pathogens like Trypanosoma cruzi (Chagas disease) and the SARS-CoV-2 virus (COVID-19). nih.govnih.govfrontiersin.org This strategy involves modifying the aldehyde to a less reactive form that is unmasked at the target site, improving stability and cellular uptake. nih.gov

The therapeutic potential of peptide aldehyde inhibitors is being explored in various preclinical, non-human disease models. For instance, inhibitors of cathepsin K, a cysteine protease, have been shown to reduce bone resorption in animal models of osteoporosis and arthritis. consensus.app Future research will likely involve screening this compound and its derivatives against a broader panel of proteases and evaluating their efficacy in relevant animal models of disease. ijpras.com

Bio-conjugation Strategies for Targeted Delivery in Research Systems

To improve the delivery of this compound to specific cells or tissues in a research setting, various bioconjugation strategies are being explored. nih.gov These techniques involve linking the peptide inhibitor to a targeting moiety, such as an antibody or a cell-penetrating peptide, to create a peptide-drug conjugate (PDC). nih.govmdpi.com This approach aims to increase the local concentration of the inhibitor at the desired site of action, thereby enhancing its efficacy and minimizing potential off-target effects. springernature.comnih.gov

The design of a PDC involves three key components: the targeting peptide, a linker, and the therapeutic payload (in this case, this compound). nih.gov The linker can be designed to be stable in circulation and then cleaved by specific enzymes or conditions present at the target site, releasing the active inhibitor. mdpi.com Site-specific bioconjugation techniques are being developed to ensure a homogenous product with well-defined properties. wpmucdn.comresearchgate.net These strategies hold great promise for the development of highly targeted research tools based on peptide aldehyde inhibitors.

Multidisciplinary Approaches Combining Chemistry, Biology, and Computation for Inhibitor Design

The design and optimization of next-generation inhibitors like this compound increasingly rely on a multidisciplinary approach that integrates chemistry, biology, and computational methods. hilarispublisher.com Structure-based drug design (SBDD) has become a powerful tool, utilizing the three-dimensional structures of target proteases to guide the rational design of more potent and selective inhibitors. hilarispublisher.com

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how a peptide aldehyde will bind to its target protease and to estimate its binding affinity. semanticscholar.orgshirazu.ac.irresearchgate.netnih.govacs.org These in silico methods allow researchers to screen virtual libraries of compounds and prioritize the most promising candidates for chemical synthesis and biological evaluation. proquest.comnih.gov This integrated approach accelerates the drug discovery process and facilitates the development of inhibitors with improved pharmacological properties. frontiersin.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended techniques for characterizing Boc-Asn-Phe-Pro-aldehyde, and how should experimental protocols be documented to ensure reproducibility?